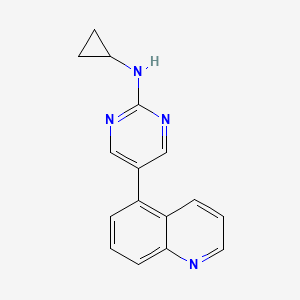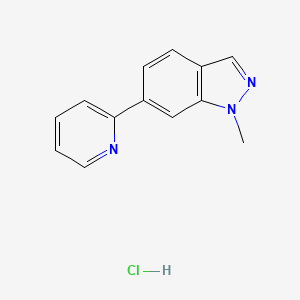![molecular formula C19H25N7 B6457844 4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine CAS No. 2549022-15-1](/img/structure/B6457844.png)
4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines would depend on the specific substituents attached to the ring structure .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can be determined experimentally. Some related compounds, such as 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, have a melting point of 251 - 253 degrees Celsius .Applications De Recherche Scientifique
Antitumor Activity
PP derivatives exhibit promising anticancer potential. Researchers have synthesized and functionalized these compounds to enhance their bioactivity. The rigid, planar structure of PP makes it an excellent scaffold for designing selective protein inhibitors and novel anticancer agents .
Enzymatic Inhibition
PP compounds have been investigated for their enzymatic inhibitory activity. By modifying different positions on the pyrazolo[1,5-a]pyrimidine core, researchers aim to develop efficient enzyme inhibitors. These inhibitors could play a crucial role in drug design and therapeutic interventions .
Photophysical Properties
The photophysical properties of PP derivatives make them intriguing for material science applications. Their absorption and emission characteristics have implications for optoelectronic devices, sensors, and imaging agents. Researchers continue to explore these properties to unlock new functionalities .
Combinatorial Library Design
The synthetic versatility of PP allows for structural modifications throughout its periphery. This flexibility makes it an ideal scaffold for creating diverse combinatorial libraries. Researchers can tailor PP derivatives for specific biological targets or material applications .
Psychopharmacological Potential
While still an emerging area of study, PP compounds have shown promise in psychopharmacology. Their unique structure and potential interactions with neural receptors make them interesting candidates for developing novel drugs targeting mental health disorders .
Selective Protein Inhibition
PP derivatives have been explored as selective inhibitors of specific proteins. By fine-tuning the substituents on the pyrazolo[1,5-a]pyrimidine scaffold, researchers aim to modulate protein function. These compounds could serve as valuable tools in understanding cellular processes and disease pathways .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,5-dimethyl-7-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7/c1-12-11-18(26-17(20-12)10-13(2)23-26)24-6-8-25(9-7-24)19-14(3)15(4)21-16(5)22-19/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUESFGLRJFVRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457777.png)
![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)
![3-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457794.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457825.png)
![4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457827.png)

![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457856.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457857.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6457859.png)
![methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate](/img/structure/B6457864.png)
![7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B6457866.png)